molecular formula C24H26ClNO5S2 B11654242 (5E)-5-(3-chloro-4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-5-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(3-chloro-4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-5-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11654242
M. Wt: 508.1 g/mol
InChI Key: ZMSJKACGKNWMQS-KGENOOAVSA-N
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Description

(5E)-5-[(3-CHLORO-4-{2-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]ETHOXY}-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a thiazolidinone core, multiple ether linkages, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3-CHLORO-4-{2-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]ETHOXY}-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the various substituents through a series of reactions such as alkylation, etherification, and chlorination. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is often optimized for cost-effectiveness and scalability. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3-CHLORO-4-{2-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]ETHOXY}-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone core to thiazolidine.

    Substitution: Halogen substitution reactions can occur, particularly at the chloro substituent.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to favor the desired product and minimize side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro position.

Scientific Research Applications

(5E)-5-[(3-CHLORO-4-{2-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]ETHOXY}-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(3-CHLORO-4-{2-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]ETHOXY}-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-5-[(3-CHLORO-4-{2-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]ETHOXY}-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE apart is its complex structure, which combines multiple functional groups and substituents

Properties

Molecular Formula

C24H26ClNO5S2

Molecular Weight

508.1 g/mol

IUPAC Name

(5E)-5-[[3-chloro-4-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H26ClNO5S2/c1-15-5-6-18(11-16(15)2)30-9-7-29-8-10-31-22-19(25)12-17(13-20(22)28-4)14-21-23(27)26(3)24(32)33-21/h5-6,11-14H,7-10H2,1-4H3/b21-14+

InChI Key

ZMSJKACGKNWMQS-KGENOOAVSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCCOCCOC2=C(C=C(C=C2Cl)/C=C/3\C(=O)N(C(=S)S3)C)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)OCCOCCOC2=C(C=C(C=C2Cl)C=C3C(=O)N(C(=S)S3)C)OC)C

Origin of Product

United States

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